苄基溴-13C6

描述

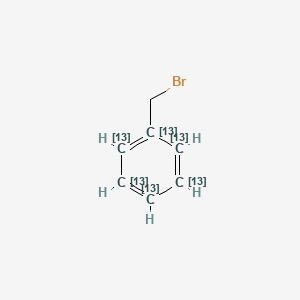

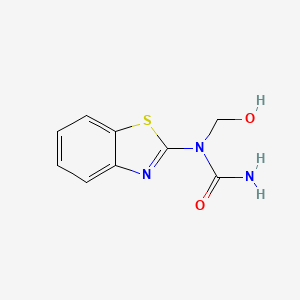

Benzyl Bromide-13C6, also known as α-Bromotoluene-(phenyl-13C6), is a stable isotope with a linear formula of 13C6H5CH2Br . It has a molecular weight of 176.99 . This compound is used in various applications including environmental pollutant standards for the detection of air, water, soil, sediment, and food . It is also used in clinical diagnostics for imaging, diagnosis, and newborn screening .

Synthesis Analysis

Benzyl bromide can be synthesized by the bromination of toluene under conditions suitable for a free radical halogenation . The bromination process involves the use of a bromine generator, which enables highly efficient mass utilization by HBr recycling .Molecular Structure Analysis

The molecule consists of a benzene ring substituted with a bromomethyl group . The structure has been examined by electron diffraction . The SMILES string representation of the molecule is BrC[13c]1[13cH][13cH][13cH][13cH][13cH]1 .Chemical Reactions Analysis

Benzyl bromide is a reagent for introducing benzyl groups . It is used in organic synthesis for the introduction of the benzyl groups when the less expensive benzyl chloride is insufficiently reactive . Benzylations are often achieved in the presence of catalytic amounts of sodium iodide, which generates the more reactive benzyl iodide in situ .科学研究应用

有机合成:苄基保护基

苄基溴-13C6 在有机合成中被广泛用作醇类和羧酸的苄基保护基。 此应用对于在复杂化学反应中保护敏感官能团至关重要 .

泡沫和起泡剂的制备

它被用于制备泡沫和起泡剂,这些物质在各种工业过程中至关重要,包括塑料和橡胶的制造 .

季铵盐的合成

This compound 用于合成季铵盐,季铵盐在消毒剂、表面活性剂和抗静电剂中具有应用 .

药物应用:青霉素

该化合物用于生产青霉素,青霉素是一组被广泛用于治疗细菌感染的抗生素 .

照相化学品和合成树脂

它作为照相化学品和合成树脂的制造前体,是摄影行业和材料科学不可或缺的一部分 .

染料、增塑剂和酯的生产

作用机制

Target of Action

Benzyl Bromide-13C6 is an organic compound with the formula 13C6H5CH2Br . The molecule consists of a benzene ring substituted with a bromomethyl group

Mode of Action

Benzyl bromides, in general, are known to be reagents for introducing benzyl groups . They often react via SN1 or SN2 pathways, depending on the substitution of the benzylic halide .

Biochemical Pathways

Benzyl bromides are known to participate in various organic synthesis reactions, serving as efficient aroyl surrogates in substrate-directed c–h functionalization .

Pharmacokinetics

The compound’s physical properties such as boiling point (198-199 °c), melting point (-3–1 °c), and density (1488 g/mL at 25 °C) are known .

Result of Action

Benzyl bromides are known to be used in organic synthesis for the introduction of benzyl groups when the less expensive benzyl chloride is insufficiently reactive .

Action Environment

Stable isotope-labeled compounds like benzyl bromide-13c6 are often used as environmental pollutant standards for the detection of air, water, soil, sediment, and food .

实验室实验的优点和局限性

The main advantage of using benzyl bromide-13C6 in lab experiments is its versatility. It can be used to synthesize a variety of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. In addition, it is relatively easy to synthesize and can be performed in a laboratory setting.

However, there are some limitations to using benzyl bromide-13C6 in lab experiments. It is toxic and can cause skin and eye irritation, as well as respiratory and gastrointestinal symptoms. In addition, it is highly flammable and can ignite easily. Therefore, it is important to take safety precautions when working with this compound.

未来方向

There are a number of potential future directions for the use of benzyl bromide-13C6. One potential direction is the development of new synthetic pathways for the production of pharmaceuticals and agrochemicals. In addition, further research could be conducted to better understand the biochemical and physiological effects of the compound. Finally, more research could be done to explore the potential of using benzyl bromide-13C6 as a drug delivery system.

合成方法

Benzyl bromide-13C6 is synthesized through a process known as the Williamson ether synthesis. This process involves the reaction of a primary alkyl halide, such as benzyl bromide-13C6, with an alkoxide ion. The reaction produces an ether, which is then isolated and purified. The process is relatively simple and can be performed in a laboratory setting.

安全和危害

Benzyl Bromide-13C6 is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . It is also a lachrymator .

属性

IUPAC Name |

bromomethyl(1,2,3,4,5,6-13C6)cyclohexatriene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Br/c8-6-7-4-2-1-3-5-7/h1-5H,6H2/i1+1,2+1,3+1,4+1,5+1,7+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGEZXYOZHKGVCM-ZXJNGCBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60745667 | |

| Record name | 1-(Bromomethyl)(~13~C_6_)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60745667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

286013-10-3 | |

| Record name | 1-(Bromomethyl)(~13~C_6_)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60745667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 286013-10-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-[2-(2,4-Di-tert-pentylphenoxy)hexanoylamino]-4-hydroxy-5-nitrophenoxy]acetic acid methyl ester](/img/structure/B571206.png)

![6H-[1,2,4]Triazolo[1',5':4,5]pyrazino[1,2-b][1,2,4,5]tetrazine](/img/structure/B571210.png)

![2-Furancarboxylicacid,3-fluorotetrahydro-5-methyl-,[2R-(2alpha,3beta,5alpha)]-(9CI)](/img/no-structure.png)

![N-Propyl-3-[2-[2-(2,4-di-tert-pentylphenoxy)butyrylamino]-5-[(heptafluorobutyryl)amino]-4-hydroxyphenoxy]-4,5-dihydroxybenzamide](/img/structure/B571215.png)

![[1,4]Dioxino[2,3-g][1,3]benzothiazole](/img/structure/B571219.png)

![[3,3'-Biisoxazol]-5-ylmethanol](/img/structure/B571222.png)

![1h-Imidazo[4,5-g]isoquinoline](/img/structure/B571225.png)

![[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl 4-benzoyl-3-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]benzoate;N,N-diethylethanamine](/img/structure/B571226.png)